molecular formula C14H10Cl2O2 B1453489 3-[(4-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160260-07-0

3-[(4-Chlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1453489
CAS No.: 1160260-07-0
M. Wt: 281.1 g/mol
InChI Key: HXDGGMGPOWDCHX-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative characterized by a 4-chlorobenzyloxy substituent at the third position of the benzoyl ring. Benzoyl chlorides (C₇H₅ClO) are highly reactive acylating agents widely used in organic synthesis, pharmaceuticals, and polymer chemistry . The introduction of electron-withdrawing groups like chlorine enhances their reactivity and stability.

Properties

IUPAC Name

3-[(4-chlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDGGMGPOWDCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-Chlorobenzyl)oxy]benzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its benzoyl chloride structure with a 4-chlorobenzyl ether substituent, is of interest in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Molecular Formula : C14H11ClO2
  • Molecular Weight : 252.69 g/mol
  • CAS Number : 84403-70-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The compound may modulate enzyme activity or receptor functions, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may alter the activity of receptors involved in signaling pathways.

Biological Activity Overview

Research has demonstrated that compounds structurally related to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of benzoyl chloride compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

CompoundActivityReference
This compoundAntibacterial
4-ChloromethylbiphenylActive in Salmonella assay
Benzyl chlorideActive in multiple assays

Anticancer Activity

The anticancer potential of related compounds has been investigated extensively. For example, several studies have reported on the cytotoxic effects of similar structures against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (melanoma)0.2757
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazolePC-3 (prostate cancer)0.67

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoyl derivatives, including those with chlorobenzyl substitutions. Results indicated significant inhibition against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as HEPG2 and MCF7, suggesting potential for further development as anticancer agents.

Scientific Research Applications

Organic Synthesis

3-[(4-Chlorobenzyl)oxy]benzoyl chloride is utilized as an acylating agent in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Acyl Substitution : It can react with amines to form amides or with alcohols to yield esters.
  • Friedel-Crafts Acylation : This reaction enables further functionalization of aromatic rings, enhancing the compound's utility in synthesizing complex organic molecules.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug development. Its ability to modify biological molecules can lead to:

  • Antimicrobial Activity : Similar halogenated compounds have shown effectiveness against microbial growth, indicating that this compound may exhibit similar properties.
  • Anticancer Properties : Studies on related benzoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess anticancer activity.

Proteomics Research

One of the primary applications of this compound lies in proteomics:

  • Protein Modification : The compound acts as a derivatizing agent, facilitating the modification of proteins for analysis. This is crucial for techniques such as mass spectrometry, where accurate protein identification and functional analysis are needed.

Data Table: Potential Biological Activities

ActivityDescriptionExamples
AntimicrobialPotential to inhibit microbial growth due to structural similaritiesHalogenated phenolic compounds
AnticancerMay exhibit cytotoxic effects against cancer cell linesSimilar benzoyl derivatives
ProteomicsUsed as a derivatizing agent to modify proteins for analysisApplications in mass spectrometry

Antimicrobial Activity

Research indicates that halogenated compounds similar to this compound possess antimicrobial properties. The presence of chlorine substituents enhances interaction with microbial cell membranes, potentially leading to effective inhibition of growth.

Proteomics Applications

In proteomics studies, this compound serves as an effective tool for protein mapping and functional analysis. Its ability to interact with amino acid residues facilitates the identification of proteins and their modifications, which is essential for understanding complex biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[(4-Chlorobenzyl)oxy]benzoyl chloride with key structural analogs, highlighting substituent effects on molecular weight, boiling points, and density:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Predicted/Reported)
This compound C₁₄H₁₀Cl₂O₂ 295.14 (calc.) 4-Cl-benzyloxy at position 3 Reactivity: High (electron-withdrawing Cl)
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂BrClO₃ 355.61 4-Br-benzyloxy, 3-OCH₃ Higher MW due to Br; methoxy enhances solubility
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₃O₂ 315.58 5-Cl, 3-Cl-benzyloxy Boiling point: 427.5°C; Density: 1.406 g/cm³
4-[(4-Chlorobenzyl)oxy]benzoyl chloride C₁₄H₁₀Cl₂O₂ 295.14 4-Cl-benzyloxy at position 4 Positional isomer; similar MW, distinct reactivity
3-(Trifluoromethoxy)benzoyl chloride C₈H₄ClF₃O₂ 224.56 CF₃O at position 3 Lower MW; fluorinated substituent increases lipophilicity

Key Observations :

  • Halogen Effects : Bromine substitution (e.g., in ) increases molecular weight and may alter electronic properties compared to chlorine.
  • Positional Isomerism : The placement of substituents (e.g., 3- vs. 4-position) significantly impacts reactivity and biological activity. For instance, 4-substituted analogs () may exhibit different steric effects in reactions compared to 3-substituted derivatives.
  • Functional Group Influence : Methoxy groups (e.g., 3-OCH₃ in ) enhance solubility but reduce electrophilicity, while trifluoromethoxy groups () improve metabolic stability in pharmaceuticals.

Preparation Methods

Preparation of 4-Chlorobenzyl Chloride

4-Chlorobenzyl chloride is a crucial intermediate for the etherification step. Its preparation is well-documented and involves chlorination of p-chlorotoluene under controlled conditions:

Method Reagents & Catalysts Conditions Yield & Notes
Radical Chlorination p-Chlorotoluene, thioyl chloride, benzoyl peroxide (catalysts) 85 °C, 2 hours High yield; reaction stirred for 2 hours; post-treatment yields purified 4-chlorobenzyl chloride
Photochemical Chlorination p-Chlorotoluene, chlorine gas, azobisisobutyronitrile (AIBN) 135–140 °C, UV radiation, ~5 hours Yield ~87%; fractionally distilled under reduced pressure to isolate product
Reflux Chlorination p-Chlorotoluene, chlorine gas, AIBN in inert solvent Reflux conditions Solvent evaporated post-reaction; product purified by reduced pressure distillation

These methods provide a reliable supply of 4-chlorobenzyl chloride with yields typically above 80%, suitable for subsequent etherification reactions.

Formation of 3-Hydroxybenzoyl Chloride

The benzoyl chloride derivative with a hydroxy group at the 3-position is typically prepared via chlorination of the corresponding 3-hydroxybenzoic acid or its ester derivatives. The conversion to the acid chloride is commonly achieved using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Etherification to Form 3-[(4-Chlorobenzyl)oxy]benzoyl Chloride

The key step is the etherification of 3-hydroxybenzoyl chloride with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl ether substituent. The reaction is typically conducted under controlled conditions to ensure high yield and purity:

Parameter Description
Reactants 3-Hydroxybenzoyl chloride and 4-chlorobenzyl chloride
Solvents Anhydrous solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate
Base Triethylamine or similar organic bases to neutralize HCl formed
Temperature Controlled between 0–25 °C to prevent side reactions
Atmosphere Inert atmosphere (nitrogen or argon) to avoid hydrolysis and oxidation
Reaction Time Several hours with stirring to ensure complete conversion

The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group attacks the benzylic chloride, forming the ether linkage and releasing HCl, which is scavenged by the base.

Alternative Synthetic Routes and Related Processes

While direct etherification is the main route, related patent literature suggests advanced methods for preparing related acid chlorides and derivatives, which could be adapted or optimized for this compound:

  • Use of N,N′-carbonyldiimidazole (CDI) to activate hydroxamic acids derived from acyl chlorides for further transformations.
  • Stepwise addition of reagents with controlled stirring and temperature to improve yields and purity.
  • Purification techniques including extraction, filtration, and recrystallization to isolate the acid chloride derivative.

Summary Table of Preparation Steps

Step Description Key Reagents Conditions Notes
1 Synthesis of 4-chlorobenzyl chloride p-Chlorotoluene, Cl2, AIBN or benzoyl peroxide Radical chlorination, 85–140 °C, 2–5 h Yields ~85–87% after distillation
2 Preparation of 3-hydroxybenzoyl chloride 3-Hydroxybenzoic acid, thionyl chloride Anhydrous, reflux Formation of acid chloride
3 Etherification 3-Hydroxybenzoyl chloride, 4-chlorobenzyl chloride, triethylamine 0–25 °C, inert atmosphere Base scavenges HCl, reaction time several hours
4 Purification Extraction, filtration, drying Room temperature to mild heating Ensures removal of impurities and isolation of product

Research Findings and Considerations

  • Reaction Efficiency: The use of triethylamine as a base in etherification is critical to neutralize HCl and drive the reaction forward.
  • Solvent Choice: Anhydrous and aprotic solvents minimize hydrolysis of acid chlorides and side reactions.
  • Temperature Control: Maintaining low to moderate temperatures prevents decomposition and side reactions.
  • Purity and Yield: Purification by extraction and recrystallization is essential for obtaining analytically pure this compound.
  • Environmental and Safety: Handling of acid chlorides requires anhydrous conditions and inert atmosphere to prevent moisture-induced hydrolysis; chlorination reactions should be conducted with proper ventilation and safety protocols due to toxic chlorine gas and HCl byproducts.

Q & A

Q. What mechanistic insights explain dimeric impurity formation during synthesis?

  • Methodological Answer : Dimerization may occur via Schotten-Baumann intermediates or radical coupling. Use low-temperature (-78°C) reactant addition and radical inhibitors (BHT). Characterize dimers by HRMS and X-ray crystallography .

Notes

  • Safety : Prioritize OSHA-compliant PPE and waste disposal .
  • Synthesis Optimization : Balance stoichiometry and purification to mitigate side reactions .
  • Regulatory Compliance : Align with ICH and IARC guidelines for pharmaceutical applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Chlorobenzyl)oxy]benzoyl chloride

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